molecular formula C21H27NO2 B13796385 3-(1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol CAS No. 27544-75-8

3-(1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol

Cat. No.: B13796385
CAS No.: 27544-75-8
M. Wt: 325.4 g/mol
InChI Key: LRMYMYHAGWQOEO-UHFFFAOYSA-N
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Description

m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol is a bioactive chemical compound known for its unique structure and properties It is a phenolic compound with a complex molecular structure that includes a pyrrolidine ring, a hydroxyphenethyl group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.

    Attachment of the Hydroxyphenethyl Group: The hydroxyphenethyl group is introduced through a nucleophilic substitution reaction.

    Introduction of the Propyl Chain: The propyl chain is added via an alkylation reaction.

The reaction conditions for these steps may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and rigorous quality control measures to ensure consistency and high-quality output.

Chemical Reactions Analysis

Types of Reactions

m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced species.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced phenolic derivatives.

Scientific Research Applications

m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol can be compared with other similar compounds, such as:

    Phenol, m-(1-(p-hydroxyphenethyl)-3-isopropyl-3-pyrrolidinyl)-, hydrochloride, hydrate: This compound has a similar structure but with an isopropyl group instead of a propyl chain.

    Other Phenolic Compounds: Compounds with similar phenolic structures but different substituents can be compared to highlight the unique properties of m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol.

The uniqueness of m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol lies in its specific combination of functional groups and its resulting chemical and biological properties.

Properties

CAS No.

27544-75-8

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

3-[1-[2-(4-hydroxyphenyl)ethyl]-3-propylpyrrolidin-3-yl]phenol

InChI

InChI=1S/C21H27NO2/c1-2-11-21(18-4-3-5-20(24)15-18)12-14-22(16-21)13-10-17-6-8-19(23)9-7-17/h3-9,15,23-24H,2,10-14,16H2,1H3

InChI Key

LRMYMYHAGWQOEO-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN(C1)CCC2=CC=C(C=C2)O)C3=CC(=CC=C3)O

Origin of Product

United States

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